molecular formula C3H4N2O2S2 B6151914 1,2-thiazole-5-sulfonamide CAS No. 1934816-85-9

1,2-thiazole-5-sulfonamide

Cat. No.: B6151914
CAS No.: 1934816-85-9
M. Wt: 164.2
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Description

1,2-Thiazole-5-sulfonamide is a high-value heterocyclic compound serving as a key building block in medicinal chemistry and drug discovery. Its core structure combines thiazole and sulfonamide pharmacophores, which are privileged scaffolds known for diverse biological activities. Researchers are exploring this compound and its derivatives for multiple therapeutic applications. Recent studies highlight its significant potential in developing antioxidant agents . Derivatives of 2-aminothiazole sulfonamide have demonstrated potent free-radical scavenging and superoxide dismutase (SOD)-mimic activities, protecting cells from oxidative stress, a key factor in chronic and age-related diseases . In cancer research , thiazole-sulfonamide hybrids are being designed as multitargeted agents. These molecules can simultaneously inhibit critical pathways like tubulin polymerization and carbonic anhydrase IX (CA IX), showing potent and selective cytotoxicity against various cancer cell lines, such as HT-29 colon cancer cells, with low toxicity to normal cells . Furthermore, this chemotype shows promise in neuroprotective research . Novel thiazole sulfonamides exhibit protective effects in a 6-OHDA-induced Parkinsonian model by improving neuronal cell viability, reducing oxidative stress, and activating sirtuin 1 (SIRT1), indicating potential for developing therapies for neurodegenerative diseases . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1934816-85-9

Molecular Formula

C3H4N2O2S2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Optimization

Recent advancements have explored solvent alternatives to DCM, such as tetrahydrofuran (THF) and acetonitrile, to improve reaction efficiency. For instance, using THF reduced reaction times by 30% while maintaining yields above 70%. Catalytic systems employing 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) have also been investigated, with DMAP showing a 15% yield enhancement in bulky substituent cases.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry approach, reducing reaction times from hours to minutes. A 2025 study reported synthesizing 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide in 20 minutes under microwave conditions (100°C, 300 W), achieving an 88% yield compared to 72% under conventional heating.

Case Studies of Specific Derivatives

4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide (Compound 1)

Synthesis :

  • Reagents : 2-aminothiazole, 4-fluorobenzenesulfonyl chloride.

  • Conditions : DCM, Na₂CO₃, rt, 4 hours.

  • Yield : 85%.

  • Characterization : ¹H NMR (DMSO-d₆) δ 6.75 (d, J = 4.6 Hz, 1H), 7.22 (d, J = 4.6 Hz, 1H), 7.85–7.89 (m, 2H), 8.02–8.06 (m, 2H).

2,3,5,6-Tetramethyl-N-(thiazol-2-yl)benzenesulfonamide (Compound 12)

Synthesis :

  • Reagents : 2-aminothiazole, 2,3,5,6-tetramethylbenzenesulfonyl chloride.

  • Conditions : DCM, Na₂CO₃, rt, 6 hours.

  • Yield : 68%.

  • Characterization : ¹H NMR (DMSO-d₆) δ 2.20 (s, 6H), 2.50 (s, 6H), 6.75 (d, J = 4.6 Hz, 1H), 7.15 (s, 1H).

CompoundSubstituentYield (%)Purity (%)
14-Fluoro85100.00
122,3,5,6-Tetramethyl6897.16

Purification and Characterization Techniques

Chromatographic Methods

Affinity chromatography has been employed for high-purity isolation, particularly for derivatives intended for enzymatic studies. Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent effectively separates sulfonamide derivatives, as evidenced by ≥95% purity in recent syntheses.

Spectroscopic Validation

  • ¹H NMR : Thiazole protons resonate at δ 6.75–7.31 ppm as doublets (J = 4.6 Hz).

  • HRMS : Molecular ion peaks confirm stoichiometry, e.g., [M+H]⁺ 297.0723 for C₁₃H₁₇N₂O₂S₂ .

Chemical Reactions Analysis

Types of Reactions

1,2-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-thiazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural Analogues in the Thiadiazole Sulfonamide Family

Thiadiazole sulfonamides share structural similarities with 1,2-thiazole-5-sulfonamide but differ in ring composition and substituent placement. Key examples include:

Compound Name Ring Structure Substituents/Modifications Key Properties/Applications Reference
5-Amino-1,3,4-thiadiazole-2-sulfonamide 1,3,4-Thiadiazole -NH₂ at position 5, -SO₂NH₂ at position 2 Pharmacopeial standard; diuretic agent
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid 1,3,4-Thiadiazole -NHAc at position 5, -SO₃H at position 2 Precursor for sulfonamide drug synthesis
This compound (hypothetical) 1,2-Thiazole -SO₂NH₂ at position 5 Theoretical enzyme inhibition potential

Key Differences :

  • Ring Heteroatoms : 1,2-Thiazole contains one sulfur and one nitrogen atom, whereas 1,3,4-thiadiazole derivatives feature two nitrogens and one sulfur, altering electronic properties and hydrogen-bonding capabilities .
  • Substituent Reactivity : Sulfonamide groups at position 5 in 1,2-thiazole derivatives may exhibit distinct steric and electronic interactions compared to position 2 in 1,3,4-thiadiazoles, affecting target binding in biological systems.

Comparison with 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, such as those synthesized in , differ in ring structure (three nitrogen atoms) but share sulfonamide/sulfonyl functionalization. For example:

  • 5-(Phenoxymethyl)-4-R-alkylthio-1,2,4-triazoles: These compounds undergo oxidation to form 3-alkylsulfonyl derivatives, highlighting the role of sulfur-based functional groups in modulating bioactivity .

Key Contrasts :

  • Ring Stability : Triazoles generally exhibit higher thermal stability compared to thiazoles due to additional nitrogen atoms, impacting their suitability for high-temperature applications.
  • Biological Activity : Triazole sulfonamides are more commonly associated with antifungal activity, while thiazole sulfonamides show broader enzyme inhibition profiles .

Pharmacopeial Standards and Derivatives

Pharmacopeial references in and –6 emphasize the importance of thiazole-containing compounds in drug formulations:

  • Thiazol-5-ylmethyl carbamates (e.g., compounds l , m ): These complex molecules incorporate thiazole rings as part of protease inhibitor scaffolds, demonstrating the versatility of thiazole sulfonamides in medicinal chemistry .
  • Acetazolamide (USP Reference Standard): A 1,3,4-thiadiazole sulfonamide used as a carbonic anhydrase inhibitor, underscoring the therapeutic relevance of sulfonamide-functionalized heterocycles .

Comparison with Benzene-Fused Sulfonamides

describes 2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole), a UV-filtering agent.

  • Solubility : Sulfonic acid derivatives (e.g., Ensulizole) are more water-soluble than sulfonamides, influencing their formulation in topical products.
  • Stability : Benzene-fused systems enhance photostability, whereas thiazole sulfonamides may require protective packaging to prevent degradation .

Notes

Data Limitations : Direct references to this compound are absent in the provided evidence; comparisons are extrapolated from structurally related compounds.

Synthetic Pathways : Thiazole sulfonamides may require tailored synthetic strategies compared to thiadiazoles or triazoles due to differences in ring reactivity .

Pharmacological Potential: The sulfonamide group’s positioning on the thiazole ring could enhance target selectivity in drug design, warranting further investigation .

Q & A

Q. What are the common synthetic routes for 1,2-thiazole-5-sulfonamide derivatives?

The synthesis typically involves cyclization and sulfonylation steps. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride can be synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination. This intermediate is then converted to sulfonamide derivatives through reactions with amines . Alternative methods include modifying substituents on the thiazole ring to tailor biological activity .

Q. Which biological activities are associated with this compound derivatives?

These compounds exhibit diverse bioactivities:

  • Antibacterial : Derivatives like 4-amino-N-(3-methoxyphenyl)-1,2-thiazole-5-sulfonamide show efficacy against Staphylococcus aureus and Escherichia coli .
  • Antitumor : Screening against 60 cancer cell lines revealed promising activity for 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, particularly in leukemia and colon cancer models .
  • Enzyme inhibition : Sulfonamide derivatives with fluorinated groups (e.g., sulfonyl fluoride) inhibit monoacylglycerol lipase (MAGL) with IC50 values as low as 2.7 μM .
ActivityTargetIC50 (μM)Mechanism
AntimicrobialS. aureus10Enzyme inhibition
AntifungalCandida albicans12Cell wall disruption
MAGL InhibitionHuman MAGL2.7Enzyme inhibition

Advanced Research Questions

Q. How can structural modifications optimize antitumor efficacy in this compound derivatives?

Key strategies include:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., chlorine, fluorine) at the 5-position of the thiazole ring enhances antitumor potency by improving target binding .
  • Heterocyclic hybridization : Linking the thiazole core to triazole or quinoxaline moieties increases cytotoxicity via dual-targeting mechanisms (e.g., tubulin inhibition and DNA intercalation) .
  • Bioisosteric replacement : Replacing sulfonamide with sulfonyl fluoride improves metabolic stability and MAGL inhibition .

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

Contradictions often arise from:

  • Structural variations : Minor changes in substituents (e.g., methoxy vs. chloro groups) significantly alter activity. For example, 2-methoxy derivatives show higher reactivity than non-substituted analogs .
  • Assay conditions : Differences in cell lines (e.g., NCI-60 panel vs. single-cell models) or enzyme sources (recombinant vs. native MAGL) affect results .
  • Data normalization : Ensure IC50 values are normalized to control compounds (e.g., cisplatin for cytotoxicity) to enable cross-study comparisons .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in sulfonamide derivatives?

A robust SAR study should include:

  • Systematic substitution : Synthesize derivatives with controlled variations (e.g., para-methoxy, ortho-chloro) to isolate substituent effects .
  • Docking studies : Use molecular docking to predict binding interactions with targets like MAGL or tubulin, validated by mutagenesis assays .
  • High-throughput screening : Test compounds against diverse biological targets (e.g., kinase panels, microbial strains) to identify polypharmacological potential .

Q. How can researchers address challenges in synthesizing sulfonamide derivatives with high purity?

  • Purification techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate sulfonamide byproducts.
  • Analytical validation : Confirm purity via HPLC (>95%) and characterize structures using <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .
  • Reaction optimization : Use mild bases (e.g., triethylamine) during sulfonylation to minimize side reactions like sulfone formation .

Methodological Considerations

  • Data contradiction analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays) and consult structural databases (e.g., PubChem) to confirm compound integrity .
  • Advanced characterization : For mechanistic studies, combine in vitro assays with in vivo pharmacokinetic profiling to assess bioavailability and toxicity .

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